molecular formula C14H10BrNO2 B4915592 2-(4-BROMOPHENYL)-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE

2-(4-BROMOPHENYL)-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE

Cat. No.: B4915592
M. Wt: 304.14 g/mol
InChI Key: CRHCSAIFTRLLNN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one is a synthetic small molecule based on the privileged 1,3-benzoxazine scaffold, a heterocyclic system recognized for its broad relevance in medicinal chemistry and drug discovery . This specific derivative is identified in patent literature as a potent and selective agonist of the Cannabinoid CB2 receptor . Targeting the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, provides a compelling mechanism of action for investigating novel therapeutic pathways without the psychoactive effects associated with CB1 receptor activation . Consequently, this compound holds significant research value for in vitro and in vivo studies focused on neuropathic pain, chronic pain conditions, and inflammatory processes . The 1,3-benzoxazin-4-one core is known to serve as a versatile synthetic intermediate, facilitating access to other nitrogen-containing heterocycles like quinazolinones, which are also prominent in pharmaceutical research . Researchers can leverage this compound as a key chemical tool to probe CB2 receptor biology and its role in disease pathology.

Properties

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHCSAIFTRLLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320237
Record name 2-(4-bromophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35141-48-1
Record name 2-(4-bromophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the condensation of 4-bromophenylamine with salicylaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to a benzoxazine ring.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazine derivatives.

    Substitution: Various substituted benzoxazinones, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity: Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer properties. The presence of the bromine atom in 2-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one enhances its affinity for biological targets involved in cancer cell proliferation. Research has shown that such compounds can induce apoptosis in various cancer cell lines, making them potential candidates for drug development in oncology .

Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacterial strains, suggesting its use as a lead compound for developing new antibiotics .

Agricultural Chemistry

Pesticide Development: Given its structural characteristics, this benzoxazine derivative is being explored for potential applications in agricultural chemistry as a pesticide. The compound's ability to disrupt biological processes in pests could lead to the development of novel agrochemicals that are less harmful to beneficial organisms while effectively controlling pest populations .

Material Science

Polymer Chemistry: Benzoxazines are recognized for their utility in polymer science due to their ability to form thermosetting materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications such as aerospace and automotive components .

Photochemical Applications

Light Absorption and Emission: The compound's unique structure allows it to absorb light effectively, which can be harnessed in photochemical applications. Studies are investigating its use in light-emitting devices and solar energy conversion systems due to its potential as a photonic material .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzoxazine derivatives, including this compound. The results showed that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways. These findings suggest that further optimization of this compound could lead to effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University focused on evaluating the antimicrobial properties of several benzoxazine derivatives against pathogenic bacteria. The study found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Table 1: Comparative Biological Activities of Benzoxazine Derivatives

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound15 µM32 µg/mL
2-(Phenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one25 µM64 µg/mL
2-(Chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one20 µM48 µg/mL

Table 2: Potential Applications of Benzoxazine Derivatives

Application AreaSpecific Use CaseCurrent Research Status
Medicinal ChemistryAnticancer agentsIn vitro studies ongoing
Agricultural ChemistryPesticide formulationsPreliminary research
Material ScienceHigh-performance polymersDevelopment phase
PhotochemistryLight-emitting devicesExperimental phase

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinone Derivatives

Structural and Electronic Differences

The table below highlights key structural and physicochemical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activities References
2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one C₁₃H₁₀BrNO₂ 292.13 4-Bromophenyl at position 2 Potential halogen-bonding motifs
3,4-Dihydro-7-hydroxy-3-(4-methoxyphenyl)-2H-1,3-benzoxazin-2-one C₁₅H₁₃NO₄ 271.27 7-Hydroxy, 4-methoxyphenyl Not reported (structural analog)
2-(2-Chloroethyl)-3,4-dihydro-4H-1,3-benzoxazin-4-one C₁₀H₁₁ClN₂O₂ 226.68 2-Chloroethyl Toxic (rat LD₅₀: 1958 mg/kg)
2-Methyl-2-(morpholinocarbonyl)-2H-1,4-benzoxazin-3(4H)-one C₁₄H₁₆N₂O₄ 276.29 Morpholinecarbonyl, methyl Not reported (high predicted density)
3-(4-Chlorobenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one C₂₂H₁₂ClF₃N₂O₃ 452.79 4-Chlorobenzoyl, trifluoromethyl Not reported (complex substituents)
Key Observations:
  • Substituent Effects : The bromophenyl group in the target compound contrasts with electron-donating (e.g., methoxy in ) or electron-withdrawing (e.g., trifluoromethyl in ) substituents in analogs. These differences modulate electronic properties, solubility, and reactivity.
  • Toxicity Profile : The chloroethyl analog () exhibits significant toxicity (LD₅₀ 1958 mg/kg in rats), suggesting that alkyl halide substituents may enhance biological activity but also toxicity compared to bromophenyl.
  • Crystallographic Relevance: The bromine atom in the target compound could facilitate crystal engineering via halogen bonding, a feature absent in non-halogenated analogs .
Anti-Inflammatory Activity

While direct data for the target compound is lacking, structurally related oxadiazoles (e.g., 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives) exhibit anti-inflammatory activity (~60% inhibition at 20 mg/kg) . Benzoxazinones, however, may differ due to their distinct ring system.

Biological Activity

2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9_{9}H8_{8}BrN\O
  • Molecular Weight : 226.070 g/mol
  • CAS Number : 189120-01-2

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromophenol with an appropriate amine in the presence of formaldehyde. This reaction follows a Mannich-type aminomethylation process, which has been documented to yield various benzoxazine derivatives with significant biological activity .

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. In particular, compounds related to this compound have demonstrated efficacy against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Active Compound
E. coli22Compound 4j
S. aureus20Compound 4j
B. subtilis18Compound 4j

These findings suggest that the compound has a broad-spectrum antibacterial effect, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazine derivatives has been well-documented. In studies where edema was induced using carrageenan, the compound exhibited inhibition rates ranging from 25% to 83.3%. Specifically, compound 4j showed the highest inhibition at 83.3%, outperforming standard anti-inflammatory agents .

Analgesic Activity

In addition to its anti-inflammatory properties, the compound has also been evaluated for analgesic effects. The results indicated that it provided protection in the range of 53% to 66%, with compound 4j again demonstrating superior efficacy at 65.35% protection compared to standard analgesics like indomethacin .

Case Studies and Research Findings

Several studies have explored the biological activities of benzoxazine derivatives:

  • Akhter et al. (2003) reported on the synthesis and evaluation of various benzoxazine derivatives for their anti-inflammatory and antimicrobial activities. The study highlighted that certain compounds exhibited significant inhibition against bacterial strains and effective anti-inflammatory responses .
  • Ghorbani-Vaghei et al. (2010) conducted a comprehensive study on the antibacterial properties of synthesized benzoxazines, noting that modifications in the molecular structure significantly influenced their biological activity .
  • Recent Advances : A review by MDPI (2024) summarized ongoing research focusing on functionalization and synthetic strategies for benzoxazine derivatives, emphasizing their potential in drug development due to their dual biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenols and amines or amides under controlled conditions. For example, heating 4-bromophenol with an appropriate amine precursor in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours typically yields the benzoxazine core. Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound in >85% purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm the benzoxazine ring structure and bromophenyl substitution pattern. Key signals include aromatic protons (δ 6.8–7.6 ppm) and oxazine ring protons (δ 4.0–5.5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) validate the oxazinone moiety .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key stability considerations for this compound under standard laboratory storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N2_2 or Ar) at −20°C. Stability assays (e.g., accelerated degradation studies at 40°C/75% relative humidity for 30 days) show <5% decomposition when properly sealed. Avoid aqueous buffers in experimental setups to prevent hydrolysis of the oxazinone ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrophilic aromatic substitution at the bromophenyl group or nucleophilic attack on the oxazinone carbonyl. Key parameters include frontier molecular orbital (FMO) energies (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to identify reactive sites. Solvent effects (e.g., PCM model for DMSO) refine predictions for regioselectivity in cross-coupling reactions .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC50_{50} variations in kinase inhibition assays) may arise from differences in cell lines, assay protocols, or impurity profiles. Recommended steps:

  • Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) using reference inhibitors as controls.
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
  • Structural analogs : Compare activity with derivatives (e.g., 7-chloro-substituted analogs) to isolate structure-activity relationships (SAR) .

Q. How can the compound’s potential in materials science be systematically explored?

  • Methodological Answer :

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability (decomposition onset ~220°C).
  • Polymer Blends : Incorporate into epoxy resins via ring-opening polymerization (150°C, 2 h) to evaluate cross-linking efficiency and mechanical properties (DMA for Tg modulation).
  • Optoelectronic Testing : UV-Vis spectroscopy (λmax_{\text{max}} ~290 nm) and cyclic voltammetry (HOMO ~−6.2 eV) screen for organic semiconductor applications .

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